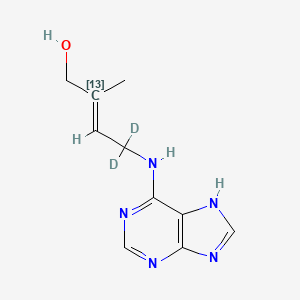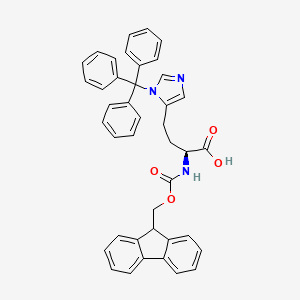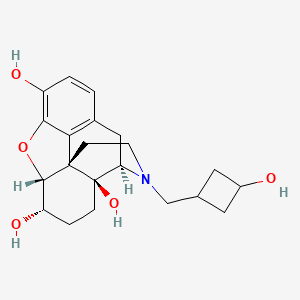
4'-Hydroxynalbuphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Hydroxynalbuphine is a hydroxylated metabolite of nalbuphine, a semi-synthetic opioid analgesic. Nalbuphine is known for its mixed agonist-antagonist properties, acting as an agonist at kappa opioid receptors and an antagonist at mu opioid receptors. This unique pharmacological profile makes nalbuphine effective in pain management without the high risk of respiratory depression and dependence associated with other opioids .
Vorbereitungsmethoden
The synthesis of 4’-Hydroxynalbuphine involves the hydroxylation of nalbuphine. This can be achieved through incubation with human liver microsomes, which facilitate the hydroxylation process. The reaction conditions typically involve the use of specific enzymes such as cytochrome P450s, which catalyze the hydroxylation reaction
Analyse Chemischer Reaktionen
4’-Hydroxynalbuphine undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of ketones or aldehydes.
Reduction: The hydroxyl group can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4’-Hydroxynalbuphine has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of nalbuphine and other opioids.
Biology: Researchers use it to understand the enzymatic processes involved in drug metabolism.
Medicine: It helps in the development of safer analgesics with reduced side effects.
Industry: It can be used in the pharmaceutical industry to develop new pain management therapies.
Wirkmechanismus
The mechanism of action of 4’-Hydroxynalbuphine is similar to that of nalbuphine. It acts as an agonist at kappa opioid receptors and an antagonist at mu opioid receptors. This dual action helps in modulating pain without causing significant respiratory depression. The molecular targets involved include the kappa and mu opioid receptors in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
4’-Hydroxynalbuphine can be compared with other hydroxylated metabolites of nalbuphine, such as 3’-Hydroxynalbuphine. Both compounds share similar metabolic pathways but may differ in their pharmacological effects and potency. Other similar compounds include nalbuphine-3-β-d-glucuronide and nalbuphine-6-β-d-glucuronide, which are conjugated metabolites of nalbuphine .
Eigenschaften
Molekularformel |
C21H27NO5 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
(4R,4aS,7S,7aR,12bS)-3-[(3-hydroxycyclobutyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C21H27NO5/c23-13-7-11(8-13)10-22-6-5-20-17-12-1-2-14(24)18(17)27-19(20)15(25)3-4-21(20,26)16(22)9-12/h1-2,11,13,15-16,19,23-26H,3-10H2/t11?,13?,15-,16+,19-,20-,21+/m0/s1 |
InChI-Schlüssel |
IAKSTQFGGIDLOU-KLLXFUPUSA-N |
Isomerische SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC(C6)O)[C@H]([C@H]1O)OC5=C(C=C4)O)O |
Kanonische SMILES |
C1CC2(C3CC4=C5C2(CCN3CC6CC(C6)O)C(C1O)OC5=C(C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B13438797.png)
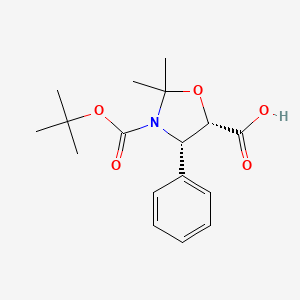
![4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13438811.png)
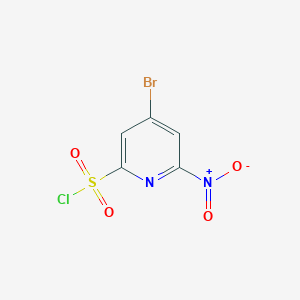
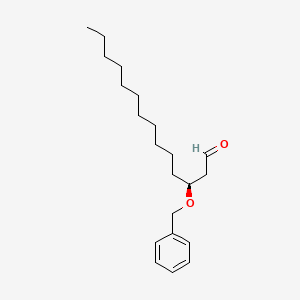
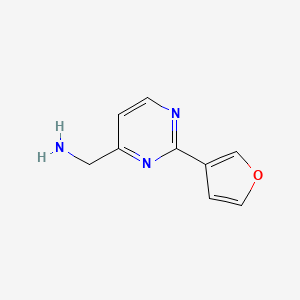
![3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13438829.png)
![1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate](/img/structure/B13438837.png)
